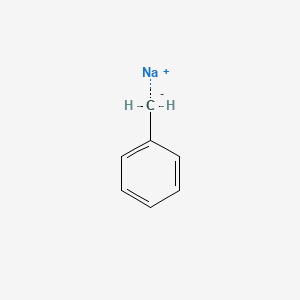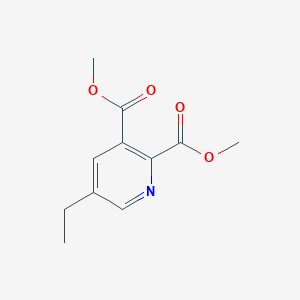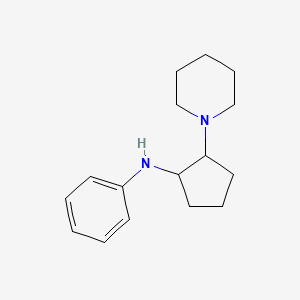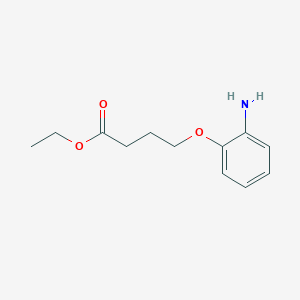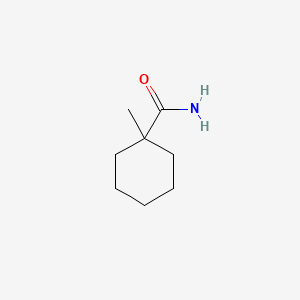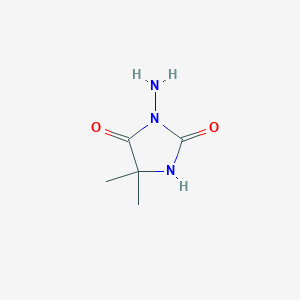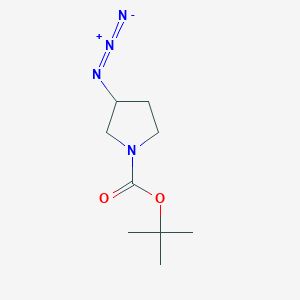
1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester” is C9H16N4O3 . The molecular weight is 228.2483 . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Pyrrolidine derivatives are known to be useful in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .Scientific Research Applications
Biocatalytic Processes
Gill and Patel (2006) explored the biocatalytic conversion of a related compound, (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester, into an amide. This process is significant for the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin. The study highlights the use of Candida antartica lipase B for ammonolysis, offering an efficient alternative to chemical routes (Gill & Patel, 2006).
Synthesis and Cardiotonic Activity
Mosti et al. (1992) synthesized ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids. This research is notable for its exploration into compounds with potential cardiotonic activity, including derivatives of pyrrolidinecarboxylic acid (Mosti et al., 1992).
Structural Analysis of Isomers
Titus, Emerson, and Gonzalez (1990) studied the synthesis of 1,2-diaryl-3-methyl-4,5-dioxo-3-pyrrolidinecarboxylic acid esters. They focused on the structural assignment of isomers through NMR and mass spectroscopy, contributing to the understanding of pyrrolidinecarboxylic acid derivatives (Titus, Emerson, & Gonzalez, 1990).
Hypoglycemic Agents
Youngdale and Oglia (1985) investigated 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid and its analogues as oral hypoglycemic agents. This study shows the application of pyrrolidinecarboxylic acid derivatives in the development of new therapeutic compounds for diabetes management (Youngdale & Oglia, 1985).
Catalysis in Mannich-Type Reactions
Zhang et al. (2008) developed enantioselective anti-Mannich-type reactions using 3-pyrrolidinecarboxylic acid. This showcases the role of pyrrolidine derivatives in catalyzing reactions that are important in organic synthesis, especially in stereocontrol and enantioselectivity (Zhang et al., 2008).
properties
IUPAC Name |
tert-butyl 3-azidopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNQETRAMMATCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468194 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113451-52-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



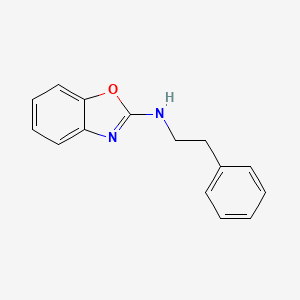


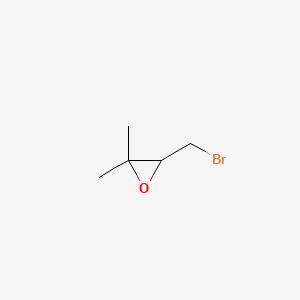
![Phenol, 3-[ethyl(3-methylbutyl)amino]-](/img/structure/B3045694.png)
![9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-](/img/structure/B3045696.png)
